Molecular Weight Differentiation: m-PEG12-NH-C2-acid vs. m-PEG12-amine and Amino-PEG12-acid
m-PEG12-NH-C2-acid (MW = 631.75 g/mol) exhibits a 12.9% higher molecular weight compared to m-PEG12-amine (MW = 559.69 g/mol) and a 2.3% higher molecular weight relative to Amino-PEG12-acid (MW = 617.7 g/mol) [1]. This increased mass arises from the incorporation of a secondary amine and an extended ethylene spacer, providing a distinct hydrodynamic volume that can influence conjugate pharmacokinetics and solubility.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 631.75 g/mol |
| Comparator Or Baseline | m-PEG12-amine: 559.69 g/mol; Amino-PEG12-acid: 617.7 g/mol |
| Quantified Difference | +72.06 g/mol vs. m-PEG12-amine (+12.9%); +14.05 g/mol vs. Amino-PEG12-acid (+2.3%) |
| Conditions | Calculated from molecular formulas (C28H57NO14 for target; C25H53NO12 for m-PEG12-amine; C27H55NO14 for Amino-PEG12-acid) |
Why This Matters
Molecular weight directly impacts conjugate hydrodynamic radius, influencing in vivo clearance rates and tissue distribution; procurement of the exact linker ensures reproducible pharmacokinetic profiles in preclinical development.
- [1] PubChem. Amino-PEG12-Acid Compound Summary. CID 53433573. View Source
